Ethyl 3-amino-2,4-dichlorobenzoate
Description
Ethyl 3-amino-2,4-dichlorobenzoate is a substituted benzoate ester featuring an amino group at the 3-position and chlorine atoms at the 2- and 4-positions of the aromatic ring. The dichloro substitution pattern enhances electron-withdrawing effects, while the amino group introduces electron-donating properties, creating a donor-acceptor system that may influence photophysical and chemical reactivity .
Properties
Molecular Formula |
C9H9Cl2NO2 |
|---|---|
Molecular Weight |
234.08 g/mol |
IUPAC Name |
ethyl 3-amino-2,4-dichlorobenzoate |
InChI |
InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)5-3-4-6(10)8(12)7(5)11/h3-4H,2,12H2,1H3 |
InChI Key |
NQUHXNNMHSGXGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)Cl)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-2,4-dichlorobenzoate typically involves the esterification of 3-amino-2,4-dichlorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of alternative catalysts and solvents that are more environmentally friendly is also explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-2,4-dichlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles such as hydroxyl or alkoxy groups.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products
Substitution: Formation of ethyl 3-hydroxy-2,4-dichlorobenzoate.
Reduction: Formation of this compound.
Oxidation: Formation of ethyl 3-nitro-2,4-dichlorobenzoate.
Scientific Research Applications
Ethyl 3-amino-2,4-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and metabolic pathways.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs with antimicrobial or anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-amino-2,4-dichlorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
To contextualize Ethyl 3-amino-2,4-dichlorobenzoate, it is compared to structurally related benzoate derivatives (Table 1).
Photophysical Properties
This compound shares similarities with EAADCy in terms of donor-acceptor interactions. However, the replacement of cyano (CN) groups in EAADCy with chlorine atoms in the target compound alters its electronic structure:
- Electron-Withdrawing Strength: Chlorine (Cl) is less electron-withdrawing than cyano (CN), reducing the polarity of the excited state. This may result in smaller Stokes shifts compared to EAADCy, which exhibits significant dynamic Stokes shifts (e.g., ~3000 cm⁻¹ in THF) due to solvent relaxation around its larger dipole moment .
- Fluorescence Behavior: EAADCy demonstrates dual fluorescence from localized excited (LE) and intramolecular charge transfer (ICT) states, with intensity ratios dependent on excitation wavelength . This compound may exhibit weaker ICT emission due to reduced dipole moment but could retain sensitivity to solvent polarity.
Solvent Interactions
The solvent relaxation dynamics observed in EAADCy—where polar solvents like THF reorganize around the solute’s excited-state dipole—are critical for its fluorescence properties . This compound’s smaller dipole moment (due to Cl vs. CN) may lead to slower solvent reorganization, as indicated by longitudinal relaxation times (τₗ) in THF (~3 ps for EAADCy’s ICT state ).
Biological Activity
Ethyl 3-amino-2,4-dichlorobenzoate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential applications. This article provides an in-depth analysis of its biological activity, including mechanisms of action, case studies, and comparative data with similar compounds.
Chemical Structure and Properties
This compound is characterized by its benzoate structure with two chlorine substituents at the 2 and 4 positions of the benzene ring and an amino group at the 3 position. This unique substitution pattern enhances its lipophilicity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H10Cl2N1O2 |
| Molecular Weight | 249.10 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound primarily revolves around its ability to interact with various biological macromolecules:
- Enzyme Inhibition : The amino group can form hydrogen bonds with enzymes, potentially inhibiting their activity by blocking substrate access. This has been observed in studies focusing on specific enzyme targets such as phosphatases and proteases.
- Receptor Interaction : The compound may also interact with cell receptors, influencing signaling pathways that regulate cellular functions.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including resistant pathogens:
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 17.5 µM to over 300 µM against different bacterial strains .
Antitumor Activity
The compound has also been investigated for its potential antitumor effects. It has been shown to inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest:
- Case Study : In a study involving human breast cancer cells, this compound demonstrated an IC50 value of approximately 38 µM, indicating significant cytotoxicity .
Comparative Analysis with Similar Compounds
This compound can be compared with other related compounds to highlight its unique properties:
| Compound | Structure | Biological Activity |
|---|---|---|
| Ethyl 4-amino-3,5-dichlorobenzoate | Cl at positions 3 and 5 | Moderate antimicrobial activity |
| Ethyl 3-amino-2,5-dichlorobenzoate | Cl at positions 2 and 5 | Lower antitumor activity |
| Ethyl 3-amino-4-chlorobenzoate | Cl at position 4 | Limited enzyme inhibition |
Research Findings and Applications
This compound has several applications in scientific research:
- Biochemical Probes : It serves as a tool for investigating metabolic pathways and enzyme activities due to its inhibitory properties.
- Drug Development : Its potential as an antimicrobial agent makes it a candidate for developing new antibiotics.
- Synthetic Chemistry : Used as an intermediate in synthesizing complex organic molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
